クエン酸ナトリウム

概要

説明

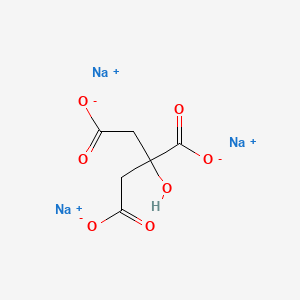

Sodium citrate, known chemically as trisodium citrate, is the sodium salt of citric acid. It appears as a white, crystalline powder or granular crystals, which are slightly deliquescent in moist air and freely soluble in water. Sodium citrate is widely used in the food and beverage industry as a flavoring agent, acidity regulator, and preservative. It also has significant applications in the medical field as an alkalinizing agent and anticoagulant .

科学的研究の応用

Sodium citrate has a wide range of applications in scientific research:

Chemistry: Used as a buffering agent to maintain pH levels in chemical reactions and solutions.

Biology: Employed in the preparation of biological buffers and as an anticoagulant in blood collection and storage.

Medicine: Used to treat metabolic acidosis and chronic kidney disease by neutralizing excess acid in the blood and urine. .

Industry: Utilized in food and beverage production as a preservative, emulsifier, and acidity regulator. .

作用機序

クエン酸ナトリウムは、主にカルシウムイオンをキレート化する能力によってその効果を発揮します。遊離カルシウムイオンに結合することにより、クエン酸ナトリウムは凝固カスケードへの参加を防ぎ、抗凝固剤として作用します。このメカニズムは、血液の保存と輸血の手順で特に役立ちます。 さらに、クエン酸ナトリウムは、クエン酸アニオンとナトリウムカチオンに解離することにより、血液と尿中の過剰な酸を中和します。これらは、次に炭酸水素イオンに代謝され、過剰な水素イオンを緩衝し、血中pHを上昇させるのに役立ちます .

類似の化合物:

- クエン酸一ナトリウム

- クエン酸二ナトリウム

- クエン酸

比較:

- クエン酸一ナトリウム とクエン酸二ナトリウム もクエン酸の塩ですが、クエン酸三ナトリウムに比べてナトリウムイオンの数が少ないです。このナトリウム含有量の差は、その溶解度と緩衝能力に影響を与えます。

- クエン酸 は、クエン酸ナトリウムの親化合物であり、弱有機酸です。 クエン酸ナトリウムとは異なり、クエン酸は抗凝固剤として使用されませんが、食品業界で広く風味剤や保存料として使用されています .

クエン酸ナトリウムは、ナトリウム含有量が多いため、緩衝剤や抗凝固剤としてより効果的です。金属イオンをキレート化する能力も、さまざまな用途における汎用性を高めています。

Safety and Hazards

Sodium citrate is generally safe but does carry some risks. It interacts with several different types of medicine, especially those containing aluminum . Furthermore, people with hyperkalemia (too much potassium in the blood) and/or heart problems should avoid sodium citrate . It may cause eye and skin irritation, and gastrointestinal irritation with nausea and vomiting .

将来の方向性

Sodium citrate has a wide range of applications in food, pharmaceutical, and other fields . The crystal nucleation and growth rate of sodium citrate were best suited when the cooling rate was adjusted from 5°C to 12°C/h, which could then effectively control the particle size of sodium citrate in the range of 0.38~0.83 mm . This suggests potential future directions for optimizing the industrial crystallization process of sodium citrate .

生化学分析

Biochemical Properties

Sodium citrate plays a significant role in biochemical reactions. It is involved in the citrate utilization process, which involves the enzyme citrase. Citrase breaks down citrate to oxaloacetate and acetate . Oxaloacetate is further broken down to pyruvate and carbon dioxide (CO2) .

Cellular Effects

Sodium citrate has a profound impact on various types of cells and cellular processes. It influences cell function by buffering excess hydrogen ions, potentially reversing acidosis, increasing the plasma bicarbonate concentration, and raising blood pH .

Molecular Mechanism

At the molecular level, sodium citrate exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. For instance, the use of sodium citrate and ammonium salts results in the production of sodium bicarbonate (NaHCO3) and ammonia (NH3), leading to an alkaline pH .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium citrate can change over time. For instance, the method of analysis for sodium citrate in pharmaceutical quality control laboratories involves several steps, including the preparation of solution S, reactions of citrates, and the appearance of the solution .

Dosage Effects in Animal Models

It is known that sodium citrate is commonly used as an anticoagulant in blood collection tubes for clinical laboratory tests .

Metabolic Pathways

Sodium citrate is involved in the citrate metabolic pathway. The breakdown of citrate to oxaloacetate and acetate involves the enzyme citrase . Oxaloacetate is further metabolized to pyruvate and CO2 .

Transport and Distribution

It is known that sodium citrate is commonly used in blood collection tubes, suggesting that it can be distributed in the bloodstream .

Subcellular Localization

The subcellular localization of sodium citrate is not well defined. Given its role in buffering hydrogen ions and raising blood pH, it is likely to be found in areas of the cell where pH regulation is crucial .

準備方法

Synthetic Routes and Reaction Conditions: Sodium citrate can be synthesized by neutralizing citric acid with sodium hydroxide or sodium carbonate. The reaction is typically carried out in an aqueous solution, where citric acid (C₆H₈O₇) reacts with sodium hydroxide (NaOH) to form sodium citrate (Na₃C₆H₅O₇) and water (H₂O):

C₆H₈O₇ + 3NaOH → Na₃C₆H₅O₇ + 3H₂O

Industrial Production Methods: In industrial settings, sodium citrate is produced by neutralizing citric acid with sodium carbonate or sodium bicarbonate. The process involves dissolving citric acid in water, followed by the gradual addition of sodium carbonate or sodium bicarbonate until the pH reaches the desired level. The solution is then evaporated to obtain sodium citrate crystals .

化学反応の分析

反応の種類: クエン酸ナトリウムは、その塩基性のために主に中和反応を起こします。また、金属イオンとの錯体形成反応にも参加することができます。

一般的な試薬と条件:

中和: クエン酸ナトリウムは、クエン酸を水酸化ナトリウムまたは炭酸ナトリウムで中和することにより生成されます。

錯体形成: クエン酸ナトリウムは、カルシウム、マグネシウム、鉄などの金属イオンと錯体を形成できます。これは、水軟化や抗凝固剤など、さまざまな用途で役立ちます。

生成される主な生成物:

中和: クエン酸ナトリウムと水。

錯体形成: 金属-クエン酸錯体。これは安定しており、水に可溶です.

4. 科学研究での応用

クエン酸ナトリウムは、科学研究で幅広い用途を持っています。

類似化合物との比較

- Monosodium citrate

- Disodium citrate

- Citric acid

Comparison:

- Monosodium citrate and disodium citrate are also salts of citric acid but contain fewer sodium ions compared to trisodium citrate. This difference in sodium content affects their solubility and buffering capacity.

- Citric acid is the parent compound of sodium citrate and is a weak organic acid. Unlike sodium citrate, citric acid is not used as an anticoagulant but is widely used as a flavoring agent and preservative in the food industry .

Sodium citrate stands out due to its higher sodium content, making it more effective as a buffering agent and anticoagulant. Its ability to chelate metal ions also adds to its versatility in various applications.

特性

| { "Design of the Synthesis Pathway": "Sodium citrate can be synthesized by the reaction between citric acid and sodium hydroxide.", "Starting Materials": ["Citric acid", "Sodium hydroxide", "Water"], "Reaction": [ "Step 1: Dissolve 210 g of citric acid in 500 mL of water.", "Step 2: In a separate container, dissolve 77 g of sodium hydroxide in 300 mL of water.", "Step 3: Slowly add the sodium hydroxide solution to the citric acid solution while stirring constantly.", "Step 4: Heat the mixture to 80-90°C and continue stirring for 1-2 hours until the reaction is complete.", "Step 5: Cool the mixture and filter the resulting sodium citrate solution.", "Step 6: Wash the sodium citrate crystals with cold water and dry them in an oven at 150°C for 2-3 hours.", "Step 7: The final product is sodium citrate, which can be stored in a dry place." ] } | |

| Citrate chelates free calcium ions preventing them from forming a complex with tissue factor and coagulation factor VIIa to promote the activation of coagulation factor X. This inhibits the extrinsic initiation of the coagulation cascade. Citrate may also exert an anticoagulant effect via a so far unknown mechanism as restoration of calcium concentration does not fully reverse the effect of citrate. Citrate is a weak base and so reacts with hydrochloric acid in the stomach to raise the pH. It it further metabolized to bicarbonate which then acts as a systemic alkalizing agent, raising the pH of the blood and urine. It also acts as a diuretic and increases the urinary excretion of calcium. | |

CAS番号 |

68-04-2 |

分子式 |

C6H8Na3O7+3 |

分子量 |

261.09 g/mol |

IUPAC名 |

trisodium;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C6H8O7.3Na/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;3*+1 |

InChIキー |

HRXKRNGNAMMEHJ-UHFFFAOYSA-N |

SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+] |

正規SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Na+].[Na+].[Na+] |

沸点 |

BP: Decomposes at red heat /Dihydrate/ |

melting_point |

>300 °C |

| 68-04-2 994-36-5 |

|

物理的記述 |

Other Solid; Liquid; Dry Powder, Liquid, Other Solid; Liquid, Other Solid; Dry Powder |

ピクトグラム |

Irritant |

賞味期限 |

STABLE IN AIR /DIHYDRATE/ NOT AS STABLE AS DIHYDRATE; DRYING OUT ON EXPOSURE TO AIR & ALSO CAKING /PENTAHYDRATE/ |

溶解性 |

29.4g/L White, odorless crystals, granules or powder; cool, saline taste. Stable in air; becomes anhydrous at 150 °C. Sol in 1.3 parts water, 0.6 part boiling water. Insol in alcohol. The aqueous soln is slightly alkaline to litmus; pH about 8; /Dihydrate/ Solubility in water, g/100ml at 25 °C: 42.5 |

同義語 |

anhydrous sodium citrate Citra ph Monosodium Citrate sodium citrate sodium citrate dihydrate Sodium Citrate Monobasic sodium citrate, anhydrous trisodium citrate dihydrate |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

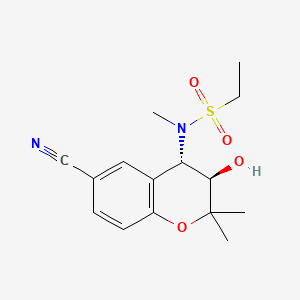

![5-methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1H-pyrimidine-2,4-dione;hydrochloride](/img/structure/B1662274.png)

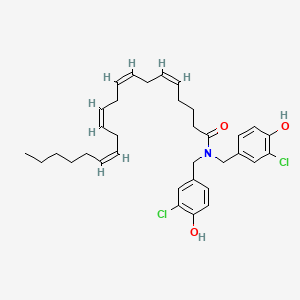

![1,3-Benzenediol,5-(1,1-dimethylheptyl)-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-](/img/structure/B1662285.png)

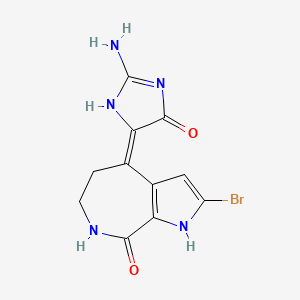

![[(1S)-1-[(7-bromo-2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methylamino]ethyl]phosphonic acid;hydrochloride](/img/structure/B1662286.png)

![(S)-2-Amino-3-(1,3,5,7-pentahydro-2,4-dioxo-cyclopenta[E]pyrimidin-1-YL) proionic acid](/img/structure/B1662289.png)